molecular formula C22H21ClN4O3S B298703 N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B298703
M. Wt: 456.9 g/mol
InChI Key: QXVQFWIGYKKDNO-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a pyridine ring, and a chlorinated aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nitration and Reduction: The initial step involves the nitration of 5-chloro-2-methylphenyl to introduce a nitro group, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then reacted with sulfonyl chloride to introduce the sulfonamide group.

    Condensation: The final step involves the condensation of the sulfonamide with 2-pyridinylmethylene hydrazine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonamide group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)benzenesulfonamide
  • N-(5-chloro-2-methylphenyl)-4-(2-methyl-2-propanyl)benzenesulfonamide
  • 2-chloro-N-(2-methylphenyl)-5-(methylsulfonyl)benzenesulfonamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide (non-preferred name) is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H21ClN4O3S/c1-16-6-10-20(11-7-16)31(29,30)27(21-13-18(23)9-8-17(21)2)15-22(28)26-25-14-19-5-3-4-12-24-19/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+

InChI Key

QXVQFWIGYKKDNO-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C/C2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=CC2=CC=CC=N2)C3=C(C=CC(=C3)Cl)C

Origin of Product

United States

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